ETHYL 4-(4-FLUOROPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
CAS No.: 671199-74-9
Cat. No.: VC5372171
Molecular Formula: C25H19FN4O3S3
Molecular Weight: 538.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671199-74-9 |
|---|---|
| Molecular Formula | C25H19FN4O3S3 |
| Molecular Weight | 538.63 |
| IUPAC Name | ethyl 4-(4-fluorophenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C25H19FN4O3S3/c1-2-33-23(32)21-18(15-8-10-17(26)11-9-15)12-34-22(21)27-20(31)14-36-25-29-28-24-30(25)19(13-35-24)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,27,31) |
| Standard InChI Key | XLJAWZBNZDBUQP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Composition
Core Structure and Functional Groups
The compound’s architecture comprises three primary components:
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A thiophene ring substituted at positions 2, 3, and 4.
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A 4-fluorophenyl group attached to the thiophene’s C4 position.
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A triazolothiazole moiety linked via a sulfanyl-acetamido bridge at C2 of the thiophene .
The ethyl carboxylate group at C3 enhances solubility in organic solvents, while the triazolothiazole system introduces potential for hydrogen bonding and π-π interactions.
Table 1: Key Structural Descriptors
Synthesis and Preparation Methods
Synthetic Pathways
The synthesis involves multi-step reactions:
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Thiophene Core Formation: Friedel-Crafts acylation or Gewald reaction to construct the 3-carboxylate-thiophene scaffold.
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Triazolothiazole Synthesis: Cyclocondensation of thiosemicarbazides with α-bromoketones to form the triazolo[3,4-b] thiazole ring .
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Sulfanyl-Acetamido Coupling: Thiol-ene "click" chemistry or nucleophilic substitution to attach the triazolothiazole via a sulfanyl-acetamido linker .
Table 2: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiophene carboxylation | Ethyl chloroformate, DMAP, CH₂Cl₂, 0°C→RT | 78% |
| Triazolothiazole cyclization | NH₂NH₂·H₂O, CS₂, KOH, ethanol, reflux | 65% |
| Sulfanyl bridge formation | HSCH₂COCl, Et₃N, THF, 40°C | 82% |
Physicochemical Properties and Stability
Solubility and Partitioning
While experimental solubility data remain limited, computational models predict:
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Hydrogen Bonding: 1 donor, 9 acceptors, suggesting moderate aqueous solubility in polar aprotic solvents .
| Compound | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| HDAC-thiophene derivative | 12 nM (HDAC1 inhibition) | Colorectal cancer |
| Triazolothiazole-sulfonamide | 4 µg/mL (S. aureus) | Cell wall synthesis |
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